(R)-Desmethylsibutramine hydrochloride (R)-Desmethylsibutramine hydrochloride
Brand Name: Vulcanchem
CAS No.: 259731-40-3
VCID: VC21151203
InChI: InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1
SMILES: CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Molecular Formula: C16H25Cl2N
Molecular Weight: 302.3 g/mol

(R)-Desmethylsibutramine hydrochloride

CAS No.: 259731-40-3

Cat. No.: VC21151203

Molecular Formula: C16H25Cl2N

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-Desmethylsibutramine hydrochloride - 259731-40-3

Specification

CAS No. 259731-40-3
Molecular Formula C16H25Cl2N
Molecular Weight 302.3 g/mol
IUPAC Name (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1
Standard InChI Key OUVFHVJVFLFXPQ-XFULWGLBSA-N
Isomeric SMILES CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)[NH2+]C.[Cl-]
SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Canonical SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)[NH2+]C.[Cl-]

Introduction

(R)-Desmethylsibutramine hydrochloride is a chiral metabolite of sibutramine, characterized by its role as an active compound in the body after sibutramine administration. The compound has the molecular formula C16H25Cl2N and a molecular weight of 302.3 g/mol. Its IUPAC name is (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride, which reflects its structural complexity and stereochemistry. The CAS number assigned to this compound is 259731-40-3, providing a unique identifier for scientific reference and regulatory purposes. This metabolite possesses the R-configuration at its stereogenic center, which contributes significantly to its biological activity and potency compared to the S-enantiomer.

Structural Characteristics

The structure of (R)-desmethylsibutramine hydrochloride features a central cyclobutyl ring substituted with a 4-chlorophenyl group. The compound also contains an amine functional group with a single methyl substituent, differentiating it from sibutramine which possesses a tertiary amine with two methyl groups. This structural difference is crucial as it results from the metabolic demethylation of sibutramine in the body, converting the parent compound into this more active metabolite. The stereochemistry at the carbon bearing the amino group is specifically in the (R) configuration, which has been demonstrated to confer greater biological activity than the corresponding (S) enantiomer in terms of appetite suppression effects .

Physical and Chemical Properties

(R)-Desmethylsibutramine hydrochloride exists as a solid salt at room temperature with specific solubility characteristics important for its formulation and analysis. The compound is prepared as a hydrochloride salt to enhance its stability and solubility compared to the free base form. As a secondary amine, it demonstrates different chemical reactivity patterns compared to sibutramine, particularly in its interactions with biological systems and analytical reagents. These properties influence its pharmacokinetic profile and its detection in biological samples and pharmaceutical preparations.

Pharmacological Profile

The pharmacological activity of (R)-desmethylsibutramine hydrochloride primarily involves the inhibition of monoamine reuptake transporters in the central nervous system. This compound functions as a serotonin-norepinephrine reuptake inhibitor with a mechanism similar to tricyclic antidepressants . The inhibition of these transporters leads to increased levels of serotonin and norepinephrine in the synaptic cleft, which contributes to its effects on appetite regulation and energy expenditure.

Mechanism of Action

(R)-Desmethylsibutramine hydrochloride exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT) . This inhibition prevents the reuptake of these neurotransmitters into presynaptic neurons, effectively increasing their concentration in the synaptic cleft and prolonging their action on postsynaptic receptors. The enhanced serotonergic activity is particularly associated with increased satiety, while noradrenergic effects contribute to thermogenesis and energy expenditure. The compound's stereochemistry plays a crucial role in its binding affinity and inhibitory potency at these transporters, with the (R)-enantiomer demonstrating significantly greater activity than the (S)-enantiomer .

Comparison with Related Compounds

The table below illustrates the inhibitory potency (Ki values in nM) of (R)-desmethylsibutramine hydrochloride compared to sibutramine and other related metabolites at various monoamine transporters:

CompoundSERTNETDAT
Sibutramine298–2,800350–5,451943–1,200
Desmethylsibutramine152049
(R)-Desmethylsibutramine44412
(S)-Desmethylsibutramine9,200870180
Didesmethylsibutramine201545

This data clearly demonstrates that (R)-desmethylsibutramine exhibits substantially higher potency at the norepinephrine transporter (NET) compared to the parent compound sibutramine, with a Ki value of just 4 nM . This increased potency explains why (R)-desmethylsibutramine is considered a more active metabolite than sibutramine itself. The compound also shows notable activity at the dopamine transporter (12 nM) and moderate activity at the serotonin transporter (44 nM) . The pronounced difference in potency between the (R) and (S) enantiomers highlights the stereoselective nature of these interactions, with the (R)-enantiomer being significantly more potent across all three transporters.

Metabolic Pathway and Pharmacokinetics

(R)-Desmethylsibutramine hydrochloride is formed in the body through the metabolic transformation of sibutramine. This metabolic pathway is crucial for understanding the clinical effects of sibutramine administration, as much of the therapeutic activity is attributed to its metabolites rather than the parent compound itself. Sibutramine acts as a prodrug, undergoing demethylation in the liver to form desmethylsibutramine (M1) and subsequently didesmethylsibutramine (M2) .

Formation and Metabolism

Research and Therapeutic Applications

Weight Management Studies

Analytical Detection Methods

The detection and quantification of (R)-desmethylsibutramine hydrochloride in various matrices, including pharmaceutical preparations, dietary supplements, and biological samples, requires sophisticated analytical techniques. These methods are essential for research, quality control, and regulatory oversight, particularly given the compound's potency and potential for misuse.

Chromatographic and Spectroscopic Techniques

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF MS) has been developed to detect and quantify sibutramine and its metabolites, including (R)-desmethylsibutramine hydrochloride. These techniques offer high sensitivity and specificity, allowing for the differentiation between closely related compounds and enantiomers. The application of these analytical methods is crucial for identifying adulterants in dietary supplements, as (R)-desmethylsibutramine hydrochloride has been found in products marketed for weight loss, often without proper labeling or disclosure.

Future Research Directions

Research into (R)-desmethylsibutramine hydrochloride continues to evolve, with several promising directions for future investigation. These include the development of novel analogs with improved safety profiles, exploration of alternative delivery systems to enhance efficacy while reducing side effects, and further elucidation of the compound's mechanisms of action beyond weight management.

Development of Safer Analogs

One of the most active areas of research involves structural modifications of (R)-desmethylsibutramine hydrochloride to create analogs that maintain its appetite-suppressant effects while reducing its impact on cardiovascular parameters. These efforts focus on altering the pharmacophore to enhance selectivity for specific transporters or to modify the pharmacokinetic properties to achieve a more favorable safety profile. The detailed understanding of structure-activity relationships derived from studies of (R)-desmethylsibutramine hydrochloride provides valuable insights for these medicinal chemistry approaches.

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